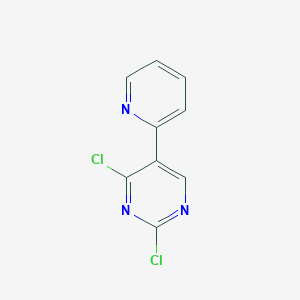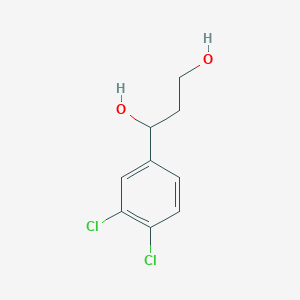
1,2-Dibromobut-2-ene
Descripción general
Descripción
1,2-Dibromobut-2-ene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water and more soluble in organic solvents like chloroform and methanol . This compound is used as a reagent in various organic synthesis reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromobut-2-ene can be synthesized through the bromination of butadiene. The process involves adding liquid bromine to butadiene in a solvent like dichloromethane at low temperatures (-10 to 10°C). The reaction mixture is then stirred for several hours, followed by distillation to remove the solvent and obtain the crude product. The crude product is further purified by vacuum distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both bromine atoms.
Reduction Reactions: It can be reduced to form butene derivatives.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Sodium hydride, dialkyl ketones.
Reducing Agents: Lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Allenic Ketones: Formed by reaction with dialkyl ketones and sodium hydride.
Dihydromuconic Acid: Formed by electrocarboxylation in a CO2-DMF solvent system.
Aplicaciones Científicas De Investigación
1,2-Dibromobut-2-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dibromobut-2-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic processes to create complex organic structures .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromobut-2-ene: Another dibromo compound with similar reactivity but different structural properties.
1,2-Dichlorobut-2-ene: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
1,2-Dibromobut-2-ene is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other similar compounds may not be able to achieve. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
1,2-dibromobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLAXWLJIGINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711029 | |
| Record name | 1,2-Dibromobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20629-39-4, 79629-38-2 | |
| Record name | 1,2-Dibromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20629-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)


![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)





![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)
